"Solvent Green 28 chemical structure and CAS number"
"Solvent Green 28 chemical structure and CAS number"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Solvent Green 28, an anthraquinone-based dye. The information is curated for professionals in research and development who require detailed technical specifications.
Chemical Structure and CAS Number
Solvent Green 28 is chemically known as 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-9,10-anthracenedione.[1] It is a brilliant green dye belonging to the anthraquinone class.[2][3]
The primary CAS Numbers associated with Solvent Green 28 are 71839-01-5 and 28198-05-2 .[3][4]
The molecular formula for Solvent Green 28 is C34H34N2O4 , and it has a molecular weight of 534.64 g/mol .[2][3]
Physicochemical and Technical Properties
Solvent Green 28 is a bright, yellowish-green powder with excellent heat and light resistance, making it suitable for a wide range of applications.[3] It possesses good migration resistance and high tinting strength.[3] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 534.64 g/mol | [2][3] |
| Appearance | Bright green powder | [3][4] |
| Melting Point | ~245 °C | [5] |
| Heat Resistance | Up to 300 °C | [3][4] |
| Light Fastness | 7-8 (on a scale of 1-8) | [3][4] |
| Density | 0.56 g/cm³ | [4] |
| Water Solubility | Insoluble | [6] |
| Volatile Matter at 105°C | ≤ 1.0% | [4] |
| Tinting Strength | 95-105% | [4] |
Experimental Protocols: Synthesis of Solvent Green 28
General Manufacturing Method:
The synthesis of Solvent Green 28 is typically achieved through the condensation reaction of 1,4,5,8-Tetrahydroxyanthracene-9,10-dione with two molar equivalents of 4-(1,1-dimethylethyl)benzenamine or a similar 4-alkylaniline, such as 4-butylaniline.[2][3][7] This reaction is a nucleophilic substitution where the amino groups of the aniline derivative displace two of the hydroxyl or other leaving groups on the anthraquinone core.
The general reaction is as follows:
1,4,5,8-Tetrahydroxyanthracene-9,10-dione + 2 x 4-Butylaniline → 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-9,10-anthracenedione (Solvent Green 28) + 2 x H2O
This condensation is typically carried out at elevated temperatures, and may or may not require a catalyst. The resulting crude product is then filtered, washed, and dried to yield the final Solvent Green 28 dye.
Visualizing the Synthesis Workflow
The logical relationship in the synthesis of Solvent Green 28 can be visualized as a straightforward workflow from reactants to the final product.
Caption: Synthesis workflow for Solvent Green 28.
Applications
Solvent Green 28 is extensively used as a colorant in a variety of materials due to its excellent stability and strong color. Its primary applications include:
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Plastics: It is widely used for coloring a range of plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), polycarbonate (PC), and polyethylene terephthalate (PET).[3]
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Fibers: Solvent Green 28 is recommended for coloring polyester fibers.[3]
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Inks and Coatings: Its solubility in organic solvents makes it suitable for use in printing inks and various coatings.
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Other Materials: It also finds use in coloring oils, waxes, and other non-polar materials.
References
- 1. 1,4-Bis(4-butylanilino)-5,8-dihydroxyanthraquinone | C34H34N2O4 | CID 119890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. China Solvent Green 28 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. Solvent Green 28 - [origochem.com]
- 6. Page loading... [guidechem.com]
- 7. Solvent Green 28 | 71839-01-5 [chemicalbook.com]
